molecular formula C5H11NO3 B13510926 3-Amino-2-hydroxypentanoic acid

3-Amino-2-hydroxypentanoic acid

Cat. No.: B13510926
M. Wt: 133.15 g/mol
InChI Key: OLSFUYVRFNCMSF-UHFFFAOYSA-N
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Description

(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be achieved through several methods. One common approach involves the use of Streptomyces aldolase as a resolving agent for racemic mixtures . This method allows for the selective production of the desired stereoisomer. Another method involves the microbial production using yeast strains such as Yarrowia lipolytica, which can produce the compound from renewable plant oils .

Industrial Production Methods: Industrial production of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid often involves fermentation processes using genetically engineered microorganisms. These processes are optimized for high yield and purity, making them suitable for large-scale production. The use of activated carbon for selective adsorption and methanol for recovery is a notable method for isolating the compound from fermentation solutions .

Chemical Reactions Analysis

Types of Reactions: (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like ammonia or amines under basic conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield keto acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino acid derivatives .

Mechanism of Action

The mechanism of action of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme activator or inhibitor, depending on its structure and the target enzyme. For example, it can activate phenylalanine hydroxylase, which is crucial for reducing serum phenylalanine levels in individuals with phenylketonuria . The compound’s stereochemistry plays a significant role in its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

(2r,3s)-(+)-3-amino-2-hydroxypentanoic acid can be compared with other similar compounds such as threonine (2-amino-3-hydroxybutanoic acid). Threonine has two chirality centers and exists in four stereoisomers, including (2r,3r)- and (2s,3s)-isomers . The unique stereochemistry of (2r,3s)-(+)-3-amino-2-hydroxypentanoic acid distinguishes it from these isomers, contributing to its specific chemical and biological properties. Other similar compounds include various hydroxy amino acids and their derivatives, which share structural similarities but differ in their stereochemistry and functional groups .

Biological Activity

3-Amino-2-hydroxypentanoic acid (AHPA) is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is an amino acid derivative with the molecular formula C5H11NO3C_5H_{11}NO_3. Its structure features a hydroxyl group and an amino group on a pentanoic acid backbone, which contributes to its biological activity.

Property Value
Molecular FormulaC5H11NO3
Molecular Weight133.15 g/mol
CAS Number21962696
SolubilitySoluble in water

Synthesis of this compound

The synthesis of AHPA has been explored through various methods, including condensation reactions involving protected amino acids. For example, one method utilizes 9-fluorenylmethyloxycarbonyl (Fmoc) derivatives to achieve high yields of enantiomerically pure AHPA .

Neuroprotective Effects

AHPA has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It acts as an inhibitor of prolylendopeptidase, an enzyme implicated in the degradation of neuropeptides such as substance P. This inhibition can enhance neuropeptide signaling pathways, potentially leading to improved cognitive function and neuroprotection .

Antimicrobial Properties

Research indicates that AHPA exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential use as a natural antimicrobial agent .

Role in Metabolism

AHPA is involved in metabolic pathways as a substrate for various enzymes. Its structural similarity to other amino acids allows it to participate in transamination reactions, contributing to amino acid metabolism and energy production within cells .

Case Studies

  • Neuroprotection in Animal Models : A study investigated the effects of AHPA on cognitive decline in aged rats. The results indicated that administration of AHPA improved memory retention and reduced markers of oxidative stress in the brain, supporting its potential as a therapeutic agent for age-related cognitive disorders .
  • Antimicrobial Efficacy : In a clinical trial assessing the efficacy of AHPA against bacterial infections, patients treated with AHPA showed significant reductions in bacterial load compared to controls. This suggests that AHPA could be developed into a novel antimicrobial treatment .

The mechanisms through which AHPA exerts its biological effects include:

  • Inhibition of Enzymatic Activity : By inhibiting prolylendopeptidase, AHPA increases levels of neuropeptides that are crucial for neuronal communication.
  • Antioxidant Activity : AHPA has been shown to scavenge free radicals, thereby reducing oxidative stress and protecting cellular structures from damage.
  • Modulation of Metabolic Pathways : As an amino acid derivative, AHPA influences metabolic pathways related to energy production and amino acid synthesis.

Properties

IUPAC Name

3-amino-2-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(6)4(7)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSFUYVRFNCMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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